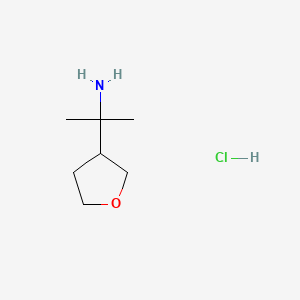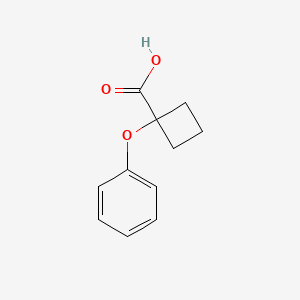
1-Phenoxycyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenoxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a phenoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenoxycyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with phenol in the presence of a base to form 1-phenoxycyclobutanone. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a suitable catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenoxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenoxycyclobutanone.
Reduction: Formation of 1-phenoxycyclobutanol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
1-Phenoxycyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-phenoxycyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the carboxylic acid group can participate in acid-base reactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- 1-Phenylcyclobutane-1-carboxylic acid
- Cyclobutane-1-carboxylic acid
- Phenoxyacetic acid
Comparison: 1-Phenoxycyclobutane-1-carboxylic acid is unique due to the presence of both a phenoxy group and a cyclobutane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-phenoxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-10(13)11(7-4-8-11)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) |
InChI Key |
VDKQBHWTLQPCAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13464544.png)
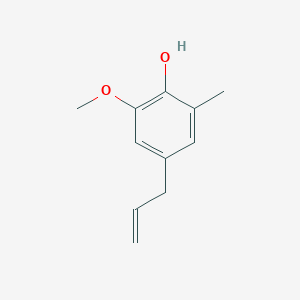
![Potassium dibenzo[b,d]furan-4-yltrifluoroborate](/img/structure/B13464549.png)

![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13464580.png)
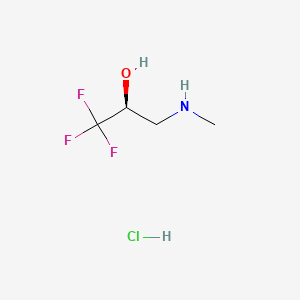
![1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane](/img/structure/B13464582.png)
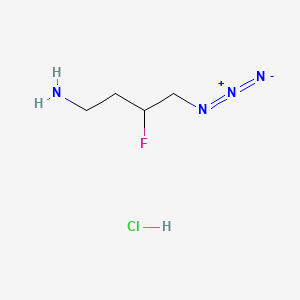
![[5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13464593.png)
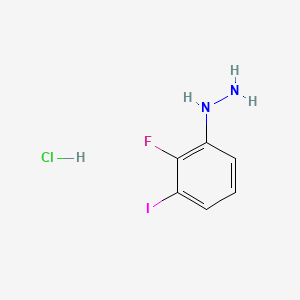
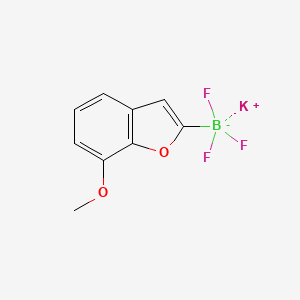
![2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13464611.png)
![Tert-butyl3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B13464615.png)
